molecular formula C16H20ClNO6 B1341566 isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate CAS No. 1214634-29-3

isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate

Cat. No.: B1341566
CAS No.: 1214634-29-3
M. Wt: 357.78 g/mol
InChI Key: DFSMZVDDAOAONS-BSGBVQJMSA-N
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Description

Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative and a suitable nucleophile.

    Esterification: The carboxylate group is esterified with isopropyl alcohol under acidic conditions to form the ester linkage.

    Oxalate Formation: The final step involves the reaction of the ester with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed in substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

Medicinally, this compound has potential applications as a pharmaceutical intermediate. Its structural motifs are found in various bioactive molecules, making it a candidate for drug development, particularly in the areas of central nervous system disorders and anti-inflammatory agents.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it versatile for creating compounds with specific desired properties.

Mechanism of Action

The mechanism of action of isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrrolidine ring and chlorophenyl group can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with target proteins, influencing their activity and function. The oxalate moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl (3S)-2-(2-bromophenyl)-3-pyrrolidinecarboxylate oxalate: Similar structure but with a bromine atom instead of chlorine.

    Isopropyl (3S)-2-(2-fluorophenyl)-3-pyrrolidinecarboxylate oxalate: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

    Isopropyl (3S)-2-(2-methylphenyl)-3-pyrrolidinecarboxylate oxalate: Features a methyl group, affecting its steric and electronic properties.

Uniqueness

Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of the pyrrolidine ring and the oxalate moiety also provides distinct chemical and physical properties that can be leveraged in various applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

oxalic acid;propan-2-yl (3S)-2-(2-chlorophenyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2.C2H2O4/c1-9(2)18-14(17)11-7-8-16-13(11)10-5-3-4-6-12(10)15;3-1(4)2(5)6/h3-6,9,11,13,16H,7-8H2,1-2H3;(H,3,4)(H,5,6)/t11-,13?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSMZVDDAOAONS-BSGBVQJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CCNC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H]1CCNC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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